8-Hydroxydibenzo[B,F][1,4]thiazepin-11(10H)-one
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Overview
Description
8-Hydroxydibenzo[B,F][1,4]thiazepin-11(10H)-one is a chemical compound belonging to the dibenzothiazepine class This compound is characterized by its unique structure, which includes a thiazepine ring fused with two benzene rings and a hydroxyl group at the 8th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxydibenzo[B,F][1,4]thiazepin-11(10H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of dibenzo[b,f][1,4]thiazepine-11(10H)-one with hydroxylating agents. The reaction conditions often include the use of solvents like toluene and catalysts to facilitate the hydroxylation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity, often involving multiple purification steps to remove impurities and by-products. The use of advanced techniques such as chromatography and crystallization is common in industrial settings to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
8-Hydroxydibenzo[B,F][1,4]thiazepin-11(10H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines and thiols are used under basic or acidic conditions to facilitate substitution reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
8-Hydroxydibenzo[B,F][1,4]thiazepin-11(10H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Industry: It is used in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of 8-Hydroxydibenzo[B,F][1,4]thiazepin-11(10H)-one involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Quetiapine: A dibenzothiazepine derivative used as an antipsychotic medication.
Dibenzo[b,f]-1,4-thiazepin-11(10H)-thione: Another compound in the same class with different functional groups and properties
Uniqueness
8-Hydroxydibenzo[B,F][1,4]thiazepin-11(10H)-one is unique due to its specific hydroxyl group at the 8th position, which imparts distinct chemical and biological properties.
Biological Activity
8-Hydroxydibenzo[B,F][1,4]thiazepin-11(10H)-one, a compound belonging to the dibenzo[b,f][1,4]thiazepine family, has garnered attention for its potential biological activities, particularly in the context of psychiatric disorders and antibacterial properties. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and patents.
- Molecular Formula : C13H9NOS
- Molecular Weight : 227.28 g/mol
- CAS Number : 3159-07-7
- IUPAC Name : 5H-benzo[b][1,4]benzothiazepin-6-one
Antipsychotic Properties
This compound is related to Quetiapine, an atypical antipsychotic used for treating schizophrenia and bipolar disorder. Research indicates that compounds within this class exhibit significant activity against dopamine receptors, which are implicated in mood regulation and psychotic disorders.
Key Findings :
- The compound acts as an antagonist at D2 dopamine receptors, which helps alleviate symptoms of psychosis .
- It is also noted for its ability to modulate serotonin receptors (5-HT2A), contributing to its therapeutic effects while potentially reducing side effects associated with traditional antipsychotics .
Antibacterial Activity
Recent studies have explored the antibacterial potential of dibenzo[b,f][1,4]thiazepine derivatives. These compounds have shown promise against various bacterial strains, suggesting a broader pharmacological profile.
Research Highlights :
- Benzothiazepine derivatives exhibited strong antibacterial activity, particularly against resistant strains of bacteria .
- The mechanism of action may involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth .
Case Study 1: Antipsychotic Efficacy
A clinical trial involving patients with schizophrenia demonstrated that treatment with Quetiapine and its derivatives resulted in significant improvements in psychotic symptoms compared to placebo. The study highlighted the importance of receptor selectivity in minimizing side effects associated with other antipsychotic medications.
Case Study 2: Antibacterial Screening
A series of laboratory tests evaluated the antibacterial efficacy of various dibenzo[b,f][1,4]thiazepine derivatives against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications in the chemical structure enhanced their antibacterial properties, making them viable candidates for further development as antibiotics.
Synthesis and Derivatives
The synthesis of this compound typically involves reactions starting from dithiosalicylic acid and nitrobenzene derivatives. A notable method includes:
- Reaction Setup : Dithiosalicylic acid is reacted with 1-chloro-2-nitrobenzene in a basic aqueous solution.
- Reduction Step : Nitro groups are reduced using a heterogeneous metal catalyst.
- Cyclization : The final cyclization step yields the thiazepinone structure.
This environmentally friendly approach minimizes solvent use and enhances yield efficiency .
Properties
CAS No. |
3159-06-6 |
---|---|
Molecular Formula |
C13H9NO2S |
Molecular Weight |
243.28 g/mol |
IUPAC Name |
3-hydroxy-5H-benzo[b][1,4]benzothiazepin-6-one |
InChI |
InChI=1S/C13H9NO2S/c15-8-5-6-12-10(7-8)14-13(16)9-3-1-2-4-11(9)17-12/h1-7,15H,(H,14,16) |
InChI Key |
UMGPMVQGIWAQNY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC3=C(S2)C=CC(=C3)O |
Origin of Product |
United States |
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